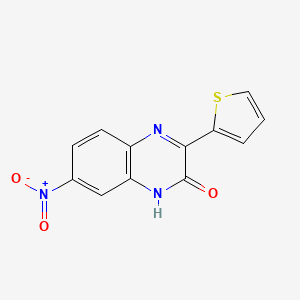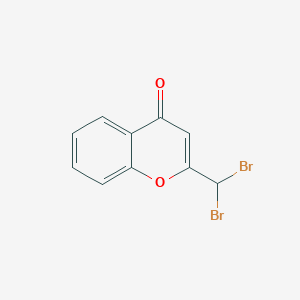
2-(Dibromomethyl)-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibromomethyl)-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibromomethyl)-4H-chromen-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-4H-chromen-4-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-(dibromomethyl)-4H-chromen-4-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
2-(Dibromomethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dibromomethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl or methylene derivatives.
科学的研究の応用
2-(Dibromomethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(dibromomethyl)-4H-chromen-4-one involves its interaction with biological targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chromone core may also interact with various molecular pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- 2-(Bromomethyl)-4H-chromen-4-one
- 2-(Chloromethyl)-4H-chromen-4-one
- 2-(Iodomethyl)-4H-chromen-4-one
Uniqueness
2-(Dibromomethyl)-4H-chromen-4-one is unique due to the presence of two bromine atoms in the dibromomethyl group, which enhances its reactivity and potential biological activities compared to its mono-brominated or other halogenated analogs. This increased reactivity makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
880517-84-0 |
|---|---|
分子式 |
C10H6Br2O2 |
分子量 |
317.96 g/mol |
IUPAC名 |
2-(dibromomethyl)chromen-4-one |
InChI |
InChI=1S/C10H6Br2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-5,10H |
InChIキー |
IVZPTFZKBYZJFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)



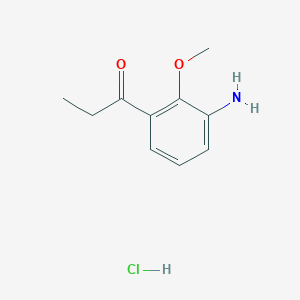


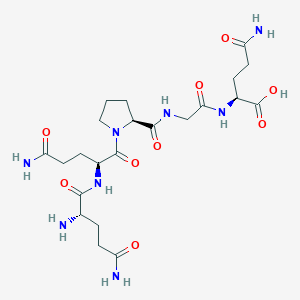
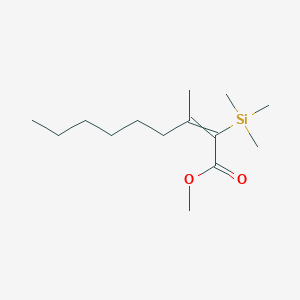
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B14201213.png)
